5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Descripción

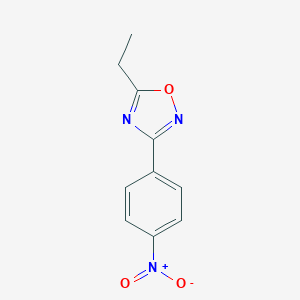

5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 10185-65-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group at position 5 and a 4-nitrophenyl group at position 2. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing one oxygen and two nitrogen atoms, known for its bioisosteric properties and diverse pharmacological applications . The ethyl group contributes to lipophilicity, while the 4-nitrophenyl moiety introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. This compound is primarily utilized in medicinal chemistry research, particularly in the development of agents targeting the central nervous system (CNS), antitumor therapies, and antimicrobial applications .

Structure

2D Structure

Propiedades

IUPAC Name |

5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXJOMUXHZMTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446854 | |

| Record name | 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-65-6 | |

| Record name | 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Nitro derivatives of the oxadiazole ring.

Reduction: Amino derivatives of the oxadiazole ring.

Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole has been investigated for its antimicrobial and anticancer properties. Studies suggest that it interacts with biological macromolecules, potentially disrupting their normal functions and leading to cell death. The nitrophenyl group can undergo reduction to form reactive intermediates that may induce cytotoxic effects through oxidative stress mechanisms .

Case Study: Anticancer Activity

A study screened various oxadiazole derivatives, including this compound, against glioblastoma cell lines. Results indicated significant cytotoxicity attributed to the compound's structural features that facilitate interaction with DNA and proteins involved in cell proliferation .

The compound has shown promising results in various biological assays:

- Antimicrobial Activity : Exhibits effectiveness against multiple bacterial strains, indicating potential as a therapeutic agent for treating infections .

- Antioxidant Properties : The oxadiazole derivatives have been noted for their antioxidant capabilities, which may help in mitigating oxidative stress-related diseases .

Materials Science

This compound is also utilized in the development of advanced materials due to its unique electronic properties. It serves as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

Mecanismo De Acción

The mechanism of action of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Nitro Group Position: The para-nitro substitution (as in the target compound) enhances electron-withdrawing effects, improving interaction with biological targets like CNS receptors . Compounds with dual nitro groups (e.g., 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV)) exhibit amplified CNS activity due to synergistic electronic effects .

Alkyl vs. Aryl Substituents: The ethyl group at position 5 provides moderate lipophilicity (logP ~2.5–3.5), balancing solubility and membrane permeability.

Heterocycle Isomerism:

- 1,2,4-Oxadiazoles generally exhibit higher thermal stability and better pharmacokinetic profiles compared to 1,3,4-oxadiazoles due to differences in ring strain and electron delocalization . For example, 1,2,4-oxadiazole derivatives like tioxazafen are commercial nematicides, whereas 1,3,4-oxadiazoles are more commonly explored for antitumor applications .

Antitumor Potential

- The target compound’s 4-nitrophenyl group aligns with structure-activity relationship (SAR) studies showing electron-withdrawing groups enhance cytotoxicity. However, its activity is likely inferior to triazole derivatives (e.g., [1,2,4]triazole-3-thiol), which exhibit IC50 values comparable to Vinblastine against HCT-116 colon carcinoma cells .

CNS Depressant Activity

Antifungal/Nematicidal Activity

- However, tioxazafen’s trifluoromethyl substituent confers superior field efficacy, suggesting further optimization is needed for agricultural applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound Name | logP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~3.2 | 64.7 | 7 | Nitro, oxadiazole |

| 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | 4.7 | 64.7 | 7 | Nitro, oxadiazole, phenyl |

| Tioxazafen (nematicide) | 2.8 | 55.1 | 5 | Trifluoromethyl, oxadiazole |

Insights:

- The target compound’s polar surface area (64.7 Ų) and 7 hydrogen bond acceptors suggest moderate solubility, which may limit oral bioavailability. Derivatives with reduced polarity (e.g., phenylethyl substitution) improve lipophilicity but require formulation adjustments .

Actividad Biológica

5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the nitrophenyl group is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties . It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:

- A549 Lung Cancer Cells: IC50 = 2.96 μM

- HeLa Cervical Cancer Cells: IC50 = 3.91 μM

These values suggest that the compound can effectively inhibit the growth of these cancer cells at relatively low concentrations.

Antimicrobial and Antifungal Properties

The compound has also been investigated for its antimicrobial and antifungal activities . Studies have shown that it can inhibit the growth of several bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The nitrophenyl group is believed to interact with enzymes and proteins, leading to their inhibition. This inhibition can trigger various biological responses, including apoptosis in cancer cells and disruption of microbial cell functions .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Case Study: Anticancer Activity

In a notable study evaluating the anticancer effects of oxadiazole derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through caspase activation and modulation of p53 expression levels . The study utilized MTT assays to determine cell viability post-treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or hydrogenation of nitro intermediates. For example, a modified protocol using in-situ hydrogenation of 3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives with a palladium catalyst achieved a 64% yield without intermediate isolation . Solvent choice (e.g., ethanol with glacial acetic acid) and catalyst pairs (e.g., Pd/C) are critical for minimizing side reactions. Characterization via , , and NMR, IR spectroscopy, and X-ray crystallography (for structural confirmation) is essential .

Q. How is the electronic structure of the 1,2,4-oxadiazole core characterized, and what computational tools are recommended?

- Methodological Answer : Use wavefunction analysis software like Multiwfn to calculate electrostatic potential, electron localization function (ELF), and bond order. These tools help map charge distribution and dipole moments, which influence reactivity and bioactivity. For example, the 1,2,4-oxadiazole ring exhibits a distinct dipole moment (≈3.5–4.5 D) due to its N-O-N arrangement, impacting hydrogen-bonding interactions .

Q. What are the foundational bioactivity profiles of 1,2,4-oxadiazole derivatives, including antioxidant and antimicrobial properties?

- Methodological Answer : 3,5-Diaryl-1,2,4-oxadiazoles show antioxidant activity via ABTS and DPPH radical scavenging. Substituents like vanillin enhance activity by stabilizing radical intermediates . For antimicrobial screening, use microdilution assays (MIC/MBC) against S. aureus and E. coli, with IC values typically in the 5–20 µM range .

Advanced Research Questions

Q. How can structural modifications of the 5-ethyl and 4-nitrophenyl groups enhance energetic or pharmacological performance?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position increases thermal stability (T >250°C) and detonation velocity (e.g., 9046 m/s for RDX analogs). For medicinal applications, replacing the ethyl group with pyridyl or sulfonamide moieties improves acetylcholinesterase inhibition (IC <0.12 µM, surpassing donepezil) .

Q. What strategies resolve contradictions in bioactivity data between 1,2,4- and 1,3,4-oxadiazole isomers?

- Methodological Answer : Isomer differences arise from hydrogen-bonding capacity and logD values. For instance, 1,3,4-oxadiazoles are 10× less lipophilic than 1,2,4-isomers, affecting membrane permeability. Use matched molecular pair (MMP) analysis and QSAR models to rationalize discrepancies in metabolic stability or hERG inhibition .

Q. How can computational methods guide the design of multi-target 1,2,4-oxadiazole derivatives for neurodegenerative diseases?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations to target AChE and GSK-3β simultaneously. For example, 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives show dual inhibition (AChE IC = 0.0158 µM; GSK-3β Ki = 0.2 µM) via π-π stacking and sulfonamide H-bonding .

Q. What experimental and theoretical approaches validate the role of 1,2,4-oxadiazoles in agrochemical applications?

- Methodological Answer : Field trials for pesticidal activity (e.g., tioxazafen) should be complemented by DFT calculations to assess ligand-receptor interactions (e.g., with insect GABA receptors). Bioisosteric replacement of ester groups with 1,2,4-oxadiazoles improves hydrolytic stability while maintaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.